Chemical and physical properties of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Chemical and physical properties of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Executive Summary & Structural Rationale
The compound 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine (CAS: 1187170-35-9) represents a highly specialized diaryl ketone scaffold utilized in advanced medicinal chemistry and coordination catalysis. Structurally, it merges an electron-deficient pyridine ring with a highly lipophilic, metabolically stable 3-(trifluoromethyl)phenyl moiety, bridged by a rigid carbonyl group.
In drug development, diaryl ketones of this class are privileged structures. The trifluoromethyl ( −CF3 ) group significantly enhances the molecule's lipophilicity (logP) and cell membrane permeability while blocking potential metabolic oxidation sites (e.g., by Cytochrome P450 enzymes). Concurrently, the 4-methylpyridine system acts as an excellent hydrogen-bond acceptor and a bidentate ligand precursor, making it a highly sought-after intermediate for synthesizing kinase inhibitors and cytotoxic agents [1].
Physicochemical Profiling
Understanding the fundamental properties of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is critical for downstream formulation, chromatographic purification, and reaction optimization.
| Property | Value / Description |
| Chemical Name | (4-Methylpyridin-2-yl)(3-(trifluoromethyl)phenyl)methanone |
| CAS Registry Number | 1187170-35-9 |
| Molecular Formula | C14H10F3NO |
| Molecular Weight | 265.23 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, and F interactions) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility Profile | Soluble in THF, DMF, DCM, and DMSO; Insoluble in water |
Synthetic Methodologies & Protocols
As an unsymmetrical arylpyridine ketone, the synthesis of this compound requires precise control to avoid homocoupling or non-carbonylative cross-coupling. Two primary, self-validating workflows are employed: a modern catalytic approach and a classical organometallic approach.
Pathway A: Carbonylative Suzuki-Miyaura Cross-Coupling
The most atom-economical and scalable method for synthesizing unsymmetrical biaryl ketones is the Palladium-catalyzed carbonylative Suzuki coupling. By utilizing 2-bromo-4-methylpyridine and 3-(trifluoromethyl)phenylboronic acid under a carbon monoxide (CO) atmosphere, the carbonyl bridge is inserted in situ[2].
Causality & Optimization: Standard palladium catalysts (like Pd(PPh3)4 ) often fail with 2-bromopyridines due to the rapid direct coupling (forming the biaryl without CO insertion). To force the CO insertion step, a catalyst with a large bite-angle ligand (e.g., dppf) or a strongly σ -donating N-heterocyclic carbene (NHC) must be used. These ligands stabilize the acyl-palladium intermediate and accelerate CO insertion over direct transmetalation [1].
Figure 1: Catalytic cycle of the Pd-NHC mediated carbonylative Suzuki coupling.
Step-by-Step Protocol (Pathway A)
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Preparation: In an oven-dried Schlenk flask under argon, add 2-bromo-4-methylpyridine (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.2 mmol), K2CO3 (3.0 mmol), and Pd(OAc)2 / NHC ligand precursor (3 mol%).
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Solvent Addition: Inject anhydrous THF (5 mL) into the flask.
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Atmosphere Exchange: Evacuate the flask and backfill with CO gas using a standard balloon apparatus. Repeat three times to ensure complete removal of argon.
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Reaction: Heat the mixture to 80 °C for 16 hours with vigorous stirring. The strong σ -donation of the NHC ligand prevents catalyst degradation at this temperature.
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Workup: Cool to room temperature, vent the CO safely, and dilute with ethyl acetate (20 mL). Filter through a pad of Celite to remove palladium black and inorganic salts.
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Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ketone.
Pathway B: Classical Grignard Addition to Nitriles
For laboratories lacking high-pressure CO infrastructure or specialized Pd-NHC catalysts, the nucleophilic addition of a Grignard reagent to a pyridine-carbonitrile is a robust, self-validating alternative[3].
Causality & Optimization: The electrophilicity of the nitrile carbon in 4-methylpyridine-2-carbonitrile is highly enhanced by the electron-withdrawing nature of the adjacent pyridine nitrogen. However, to prevent unwanted nucleophilic attack on the pyridine ring itself, the reaction must be strictly temperature-controlled (initiated at 0 °C). The resulting imine magnesium salt is stable until acidic hydrolysis forces the conversion to the target ketone.
Figure 2: Experimental workflow for the Grignard addition synthesis.
Step-by-Step Protocol (Pathway B)
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Grignard Formation: To a suspension of magnesium turnings (1.2 mmol) in dry THF (2 mL) at room temperature, add a crystal of iodine, followed by dropwise addition of 1-bromo-3-(trifluoromethyl)benzene (1.1 mmol). Stir until the magnesium is consumed.
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Nucleophilic Addition: Cool the Grignard solution to 0 °C. Slowly add a solution of 4-methylpyridine-2-carbonitrile (1.0 mmol) in THF (2 mL).
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Imine Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. The color will typically shift to a deep yellow/orange, indicating the formation of the imine-magnesium complex.
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Hydrolysis: Quench the reaction by slowly adding 1N HCl (aq) (10 mL) at 0 °C. Stir vigorously at room temperature for 1 hour to fully hydrolyze the imine to the ketone.
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Isolation: Neutralize with saturated aqueous NaHCO3 , extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2SO4 , and concentrate. Purify via recrystallization or column chromatography.
Analytical Characterization Standards
To ensure scientific integrity and validate the success of the protocols above, the isolated 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine must meet the following spectral benchmarks:
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1 H NMR (400 MHz, CDCl3 ): Look for the characteristic doublet of the pyridine C6 proton downfield (~8.6 ppm), the multiplet of the trifluoromethyl-phenyl protons (7.6 - 8.3 ppm), and the sharp singlet of the C4-methyl group (~2.4 ppm).
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19 F NMR (376 MHz, CDCl3 ): A strong, sharp singlet at approximately -62.5 ppm confirms the intact presence of the −CF3 group.
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FT-IR (ATR): A strong, sharp absorption band near 1665 cm−1 is the definitive marker for the conjugated diaryl ketone carbonyl ( C=O ) stretch.
Applications in Drug Development & Catalysis
The strategic placement of the methyl and trifluoromethyl groups on this diaryl ketone scaffold dictates its utility in two primary fields:
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Medicinal Chemistry (Cytotoxicity & Kinase Inhibition): Unsymmetrical arylpyridine ketones are proven pharmacophores. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the ATP-binding pocket of kinases. The −CF3 group projects into hydrophobic sub-pockets, increasing binding affinity. Recent studies have demonstrated that derivatives of this scaffold exhibit potent cytotoxic activity against human cancer cell lines (e.g., MDA-MB-231 and MCF-7)[1].
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Coordination Chemistry: The proximity of the pyridine nitrogen and the carbonyl oxygen makes this molecule an excellent N,O-bidentate ligand. When reduced to the corresponding secondary alcohol, it becomes a powerful chiral ligand precursor for asymmetric transition-metal catalysis.
References
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Touj, N., et al. (2018). "Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities." RSC Advances, 8(70), 40000-40015. URL: [Link]
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Ohe, T., et al. (2000). "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones." The Journal of Organic Chemistry, 65(22), 7618-7625. URL: [Link]
- O'Keefe, M., et al. (2009). "Tricyclic compounds and use thereof" (Details on Grignard additions to 4-methylpyridine-2-carbonitrile). US Patent 20090186879A1.
Sources
- 1. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20090186879A1 - Tricyclic compounds and use thereof - Google Patents [patents.google.com]
